2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride, also known as TFMPP, is a chemical compound with the molecular formula C14H19ClF3NO and a molecular weight of 309.75 g/mol. It is characterized by its white crystalline powder form and is soluble in water. The compound has a high boiling point of 409.2 °C and exhibits weak base properties, allowing it to form hydrogen bonds. TFMPP is primarily utilized in scientific research due to its psychoactive effects, particularly as an agonist of serotonin receptors, which are crucial for regulating mood and other physiological functions .
These reactions highlight the compound's potential for modification and development into new pharmacological agents.
The biological activity of TFMPP is primarily linked to its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. It has been shown to exhibit psychoactive effects similar to those of other hallucinogens, influencing mood and perception. Additionally, TFMPP has demonstrated anti-inflammatory and antioxidant properties, making it a subject of interest in pharmacological research . Its effects on the central nervous system suggest potential applications in treating mood disorders and other psychological conditions.
TFMPP can be synthesized through several methods:
Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and Fourier transform infrared spectroscopy are commonly employed to confirm the structure and purity of synthesized TFMPP .
TFMPP has several applications in scientific research, including:
Studies on TFMPP have focused on its interactions with various biological targets:
Several compounds share structural similarities with TFMPP, each exhibiting unique properties:
TFMPP stands out due to its specific agonistic action on serotonin receptors, which may not be as pronounced in these similar compounds. Its unique trifluoromethyl substitution also contributes to its distinct chemical reactivity and biological profile .
The comprehensive structural characterization of 2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride requires multinuclear nuclear magnetic resonance analysis encompassing proton, carbon-13, and fluorine-19 nuclei. This approach provides detailed information about the molecular environment and connectivity of atoms within the complex heterocyclic framework [1] [2].
The ¹H nuclear magnetic resonance spectrum of 2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride exhibits characteristic chemical shifts that reflect the electronic environment of each proton population. The secondary amine proton of the piperidine ring appears as a broad signal in the chemical shift range of 1.0-3.0 parts per million, with the exact position dependent on hydrogen bonding interactions and solvent effects [3] [4]. The broadening results from rapid proton exchange processes and quadrupolar relaxation effects from the nitrogen nucleus [5].
The piperidine ring protons demonstrate systematic chemical shift differences based on their proximity to the electronegative nitrogen atom. The α-protons at positions 2 and 6 exhibit the most pronounced downfield shift at 2.2-2.9 parts per million due to the deshielding effect of the nitrogen atom [6] [4]. The β-protons at positions 3 and 5 appear at 1.5-1.8 parts per million, while the γ-protons at position 4 resonate at 1.4-1.7 parts per million, showing progressive upfield shifts with increasing distance from the nitrogen center [7] [8].
The ethyl linker region provides critical structural information, with the methylene protons adjacent to the phenoxy oxygen appearing at 4.0-4.2 parts per million, characteristic of protons alpha to ether linkages [9] [10]. The methylene protons adjacent to the piperidine nitrogen resonate at 2.7-2.9 parts per million, reflecting the electron-withdrawing effect of the nitrogen atom [5] [4].
The aromatic protons of the trifluoromethyl-substituted phenyl ring appear in the typical aromatic region at 7.0-7.6 parts per million. The trifluoromethyl group induces distinctive splitting patterns and chemical shift effects on the aromatic protons, with ortho protons showing characteristic upfield shifts due to the electron-withdrawing nature of the trifluoromethyl substituent [11] [12].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The piperidine ring carbons exhibit characteristic chemical shifts with the α-carbons at positions 2 and 6 appearing at 45-55 parts per million, while the β-carbons at positions 3 and 5 resonate at 24-28 parts per million, and the γ-carbon at position 4 at 24-26 parts per million [13] [5]. These chemical shifts reflect the progressive deshielding effect of the nitrogen atom.
The ethyl linker carbons show distinct chemical shifts, with the carbon adjacent to the phenoxy oxygen appearing at 67-70 parts per million, typical of ether carbons, and the carbon adjacent to the piperidine nitrogen at 58-62 parts per million [10] [5]. The aromatic carbons demonstrate characteristic substitution patterns, with the ortho carbons to the trifluoromethyl group at 125-128 parts per million, meta carbons at 116-118 parts per million, and the para carbon at 122-125 parts per million [11] [14].
The trifluoromethyl carbon appears as a characteristic quartet at approximately 125 parts per million with a large coupling constant of 270 hertz due to coupling with the three equivalent fluorine atoms [14] [15]. The ipso carbon bearing the trifluoromethyl group exhibits a chemical shift of 155-160 parts per million, while the phenoxy carbon appears at 157-160 parts per million [11] [16].
The ¹⁹F nuclear magnetic resonance spectrum provides highly sensitive information about the trifluoromethyl group environment. The trifluoromethyl group exhibits a characteristic singlet at -62 to -63 parts per million relative to trichlorofluoromethane [12] [14]. This chemical shift is highly sensitive to the local electronic environment and can provide information about conformational changes and intermolecular interactions [17].
The fluorine chemical shift is influenced by several factors including electronegativity effects, polarizability of adjacent aromatic systems, and solvent effects [14]. The trifluoromethyl group attached to the aromatic ring shows enhanced sensitivity to environmental changes compared to aliphatic trifluoromethyl groups, making it a valuable probe for studying molecular interactions [15] [17].
The infrared spectroscopic analysis of 2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride reveals characteristic vibrational modes for each functional group within the molecule. The secondary amine nitrogen-hydrogen stretch appears as a medium-intensity, broad absorption at 3280-3320 wavenumbers, distinguishable from primary amines by the presence of a single band rather than the doublet observed for primary amines [18] [13].
The aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 wavenumbers with medium intensity, while the aliphatic carbon-hydrogen stretches of the piperidine ring and ethyl linker manifest as strong absorptions at 2800-3000 wavenumbers [19] [20]. The aromatic carbon-carbon stretching vibrations contribute to the medium-intensity absorptions at 1590-1620 wavenumbers [21] [22].
The trifluoromethyl group exhibits highly characteristic vibrational modes, with the asymmetric carbon-fluorine stretching vibrations appearing as very strong absorptions at 1100-1200 wavenumbers, and the symmetric carbon-fluorine stretches at 1130-1180 wavenumbers [23] [24]. These absorptions are among the most intense in the infrared spectrum and provide unambiguous identification of the trifluoromethyl functionality [25] [26].
The phenoxy carbon-oxygen stretching vibration appears as a strong absorption at 1200-1300 wavenumbers, characteristic of aromatic ether linkages [21] [27]. The piperidine carbon-nitrogen stretching contributes to the medium-intensity absorptions at 1130-1180 wavenumbers, often overlapping with the trifluoromethyl vibrations [18] [5].
The nitrogen-hydrogen out-of-plane bending vibration, commonly referred to as the nitrogen-hydrogen wag, appears as a medium-intensity, broad absorption at 700-750 wavenumbers [18] [13]. The aromatic carbon-hydrogen out-of-plane bending vibrations contribute to strong absorptions at 690-750 wavenumbers, while the trifluoromethyl deformation mode appears at 730-750 wavenumbers [23] [24].
The aromatic substitution pattern is revealed through characteristic absorptions at 800-860 wavenumbers, indicating the para-disubstituted benzene ring system [22] [20]. The combination of these vibrational modes provides a comprehensive fingerprint for structural identification and purity assessment [28] [29].
The mass spectrometric analysis of 2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride reveals characteristic fragmentation patterns that provide structural information and confirm molecular composition. The molecular ion peak appears at mass-to-charge ratio 309.75, corresponding to the protonated molecular ion after loss of the chloride counterion [30] [31].
The base peak at mass-to-charge ratio 273.29 results from the loss of hydrogen chloride from the molecular ion, representing the free base form of the compound [30] [32]. This fragmentation is particularly favorable for amine hydrochloride salts and provides the most intense signal in the mass spectrum.
The fragmentation pattern reveals several characteristic pathways. Alpha cleavage at the ether bond generates a fragment at mass-to-charge ratio 265.18 through loss of the ethoxy group, while benzylic cleavage produces a fragment at mass-to-charge ratio 136.15 through loss of the trifluoromethylphenoxy moiety [33] [31]. The complementary trifluoromethylphenoxy fragment appears at mass-to-charge ratio 173.06 and represents one of the most intense peaks in the spectrum [34] [33].
The piperidine ring undergoes characteristic fragmentation, producing a fragment at mass-to-charge ratio 99.09 corresponding to the intact piperidine fragment, and a dehydrogenated fragment at mass-to-charge ratio 84.08 [30] [35]. The trifluoromethyl group elimination generates a characteristic fragment at mass-to-charge ratio 69.00, while aromatic rearrangement produces a trifluoromethylphenyl fragment at mass-to-charge ratio 145.02 [33] [36].
The isotope distribution pattern provides additional structural confirmation. The molecular ion cluster exhibits characteristic isotope peaks separated by one mass unit, with relative intensities reflecting the natural abundance of carbon-13 and other heavy isotopes [37] [38]. The presence of three fluorine atoms contributes to the isotope pattern, while the chlorine isotopes from the hydrochloride salt affect the overall isotope distribution [39] [40].
The fragmentation mechanisms involve several well-established pathways. Inductive cleavage occurs at the carbon-sulfur bonds in analogous compounds, while retro-Diels-Alder reactions can generate cyclic intermediates [32]. The trifluoromethyl group undergoes characteristic eliminations and rearrangements, producing stable fluorinated fragments that are diagnostic for this functional group [34] [33].